molecular formula C21H28N2O3 B2947522 1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361756-97-8

1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2947522
CAS No.: 2361756-97-8
M. Wt: 356.466
InChI Key: QDXVTIMXDNXEDO-UHFFFAOYSA-N
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Description

1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further connected to another piperidine ring through a carbonyl group The structure is completed by a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenylpiperidine Intermediate: This step involves the reaction of 3-methoxybenzaldehyde with piperidine under acidic conditions to form the methoxyphenylpiperidine intermediate.

    Coupling with Piperidine-1-carbonyl Chloride: The intermediate is then reacted with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine to form the desired product.

    Addition of Prop-2-en-1-one Moiety: Finally, the compound is treated with prop-2-en-1-one under basic conditions to complete the synthesis.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can be compared with other piperidine derivatives such as:

    1-Cinnamoylpiperidine: Similar in structure but with a cinnamoyl group instead of the methoxyphenyl group.

    1-(2-Methoxyphenyl)piperidine: Contains a methoxyphenyl group but lacks the additional piperidine ring and prop-2-en-1-one moiety.

    N-Phenylpiperidine: A simpler structure with a phenyl group attached to the piperidine ring.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(3-methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-3-20(24)22-11-9-17(10-12-22)21(25)23-13-7-16(8-14-23)18-5-4-6-19(15-18)26-2/h3-6,15-17H,1,7-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXVTIMXDNXEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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